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Application Notes and Protocols for ML145 in Cell Culture Assays

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Compound of Interest		
Compound Name:	ML 145	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor that has garnered significant interest in drug discovery due to its emerging roles in various physiological and pathological processes, including cancer.[1][2][3] GPR35 signaling has been implicated in promoting tumor progression, metastasis, and modulation of the tumor microenvironment.[4][5][6] As a selective antagonist, ML145 serves as a critical tool for elucidating the function of GPR35 and for exploring its therapeutic potential as a drug target.

Important Clarification: ML145 vs. ML141

It is crucial to distinguish ML145 from another similarly named compound, ML141. While ML145 is a GPR35 antagonist, ML141 is a well-characterized inhibitor of the Rho family GTPase Cdc42.[7][8][9] Due to their similar designations, these two compounds are sometimes confused. This document focuses on the application of ML145 as a GPR35 antagonist. A separate section is included to briefly discuss the application of ML141 as a Cdc42 inhibitor to aid researchers in clearly distinguishing between these two molecules and their respective applications.

Data Presentation



The following tables summarize key quantitative data for ML145 as a GPR35 antagonist and for ML141 as a Cdc42 inhibitor for comparative purposes.

Table 1: Quantitative Data for ML145 (GPR35 Antagonist)

Parameter	Value	Cell Line/Assay Conditions	Reference
IC50 (GPR35 Antagonism)	20.1 nM	β-arrestin recruitment assay	[10]
Selectivity	>1000-fold	Over GPR55	[10]
Effective Concentration	1-10 μΜ	Recommended range for cell-based assays to inhibit GPR35 signaling	[6]
Cytotoxicity	Low	Not significantly cytotoxic at concentrations up to 10 µM in various cell lines	[1]

Table 2: Quantitative Data for ML141 (Cdc42 Inhibitor) for Reference



Parameter	Value	Cell Line/Assay Conditions	Reference
Biochemical IC50 (Cdc42)	~200 nM	Against nucleotide- depleted wild-type Cdc42 with Mg2+	[6]
Cell-Based EC50 (Cdc42 Activity)	2.1 μΜ	Wild-type Cdc42	[6]
Effect on Cell Migration	<10 μΜ	Inhibition of filopodia formation in 3T3 cells	[1]
Cytotoxicity	Low	Insensitive up to 10 μM in OVCA429 cells	[1][7]

Experimental Protocols General Guidelines for ML145 Preparation and Use

- Solubility: ML145 is soluble in DMSO. Prepare a stock solution of 10-20 mM in sterile DMSO.[6]
- Storage: Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
- Cell Culture Treatment: When treating cells, dilute the ML145 stock solution in the
 appropriate cell culture medium to the desired final concentration. Ensure the final DMSO
 concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced
 effects. Always include a vehicle control (medium with the same concentration of DMSO) in
 your experiments.[6]

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of ML145 on cancer cell viability.

Materials:



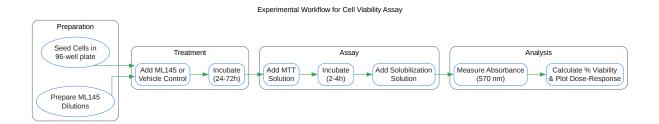
- Cancer cell line of interest
- Complete cell culture medium
- ML145 stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS, sterile-filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 μL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[6] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
- ML145 Treatment: Prepare serial dilutions of ML145 in complete culture medium to achieve final concentrations ranging from 0.1 μM to 20 μM. Include a vehicle control (medium with DMSO at the same concentration as the highest ML145 treatment).[6] Carefully remove the medium from the wells and add 100 μL of the prepared ML145 dilutions or vehicle control. Incubate for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.



Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the
percentage of cell viability for each treatment relative to the vehicle control (100% viability).
Plot the percentage of cell viability against the ML145 concentration to generate a doseresponse curve and determine the IC50 value for cytotoxicity if applicable.[6]



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Caption: Workflow for determining cell viability using the MTT assay with ML145 treatment.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of ML145 on the collective migration of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- ML145 stock solution (10 mM in DMSO)
- 6-well or 12-well cell culture plates



- Sterile 200 μL pipette tip or a wound-healing insert
- Microscope with a camera

Procedure:

- Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
- Creating the Wound: Once the cells have reached confluency, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
- Washing: Gently wash the wells with PBS to remove detached cells.[6]
- ML145 Treatment: Add fresh culture medium containing the desired concentrations of ML145 (e.g., 5 μM, 10 μM) or vehicle control. It is recommended to use a serum-reduced medium (e.g., 1-2% FBS) to minimize cell proliferation effects.[6]
- Image Acquisition: Capture an initial image (t=0) of the wound. Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).[6]
- Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.

Protocol 3: β-Arrestin Recruitment Assay

This assay is a common method to assess the functional activity of G protein-coupled receptors and the antagonistic effect of compounds like ML145.[11]

Materials:

- Stable cell line co-expressing human GPR35 and a β -arrestin reporter system (e.g., PathHunter® β -arrestin cells)
- GPR35 agonist (e.g., Zaprinast)
- ML145 stock solution (10 mM in DMSO)



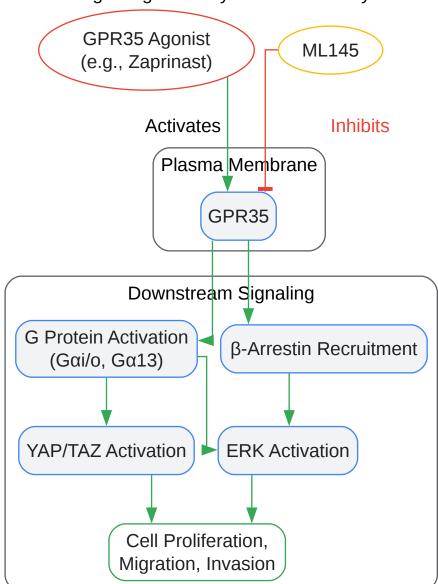
- Assay buffer
- White, clear-bottom 96-well or 384-well plates
- Luminometer

Procedure:

- Cell Plating: Plate the GPR35-expressing cells in the assay plates at the density recommended by the manufacturer and incubate overnight.[9]
- Compound Preparation and Addition (Antagonist Mode): Prepare serial dilutions of ML145 in assay buffer. Add the ML145 dilutions to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.[9]
- Agonist Stimulation: Prepare the GPR35 agonist at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist to the wells already containing ML145 and incubate for the recommended time (e.g., 90 minutes) at 37°C.[12]
- Signal Detection: Prepare and add the detection reagent according to the manufacturer's instructions. Incubate at room temperature for 60 minutes.[12]
- Data Acquisition: Read the chemiluminescent signal using a plate reader.
- Data Analysis: Determine the percent inhibition of the agonist response by ML145 at each concentration. Plot the percent inhibition against the log concentration of ML145 to determine the IC50 value.[9]

Signaling Pathways





GPR35 Signaling Pathway and Inhibition by ML145

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Caption: GPR35 signaling is activated by agonists, leading to downstream pathways that promote cancer cell proliferation, migration, and invasion. ML145 acts as an antagonist, blocking these effects.

Clarification: ML141 as a Cdc42 Inhibitor

For researchers investigating cytoskeletal dynamics, cell migration, and other processes regulated by the Rho family of GTPases, the selective Cdc42 inhibitor ML141 is the appropriate



tool compound.

Mechanism of Action of ML141:

ML141 is a non-competitive, allosteric inhibitor of Cdc42.[6] It does not compete with GTP for binding but instead binds to a distinct site on the Cdc42 protein, locking it in an inactive conformation.[6] This prevents Cdc42 from interacting with its downstream effectors, thereby inhibiting its signaling cascades.

Typical Assays for Investigating ML141 Effects:

- Cdc42 Activation Assays (Pull-down or G-LISA): To directly measure the levels of active, GTP-bound Cdc42.
- Wound Healing/Scratch Assays: To assess the impact on collective cell migration.
- Transwell Migration/Invasion Assays: To quantify the effect on single-cell migration and invasion.
- Immunofluorescence Staining: To visualize changes in the actin cytoskeleton and the formation of filopodia.



Growth Factor (e.g., EGF) Plasma Membrane Receptor Tyrosine Kinase (e.g., EGFR) Activate Intracellular Signaling **GEFs** Promote GDP-GTP Exchange Cdc42-GDP ML141 (Inactive) Allosteric Inhibition Cdc42-GTP (Active) Activates Downstream Effectors (e.g., PAK, WASp) Actin Cytoskeleton

Cdc42 Signaling Pathway and Inhibition by ML141

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Rearrangement



Caption: The Cdc42 signaling pathway, which is crucial for cytoskeletal rearrangement and cell migration, is inhibited by ML141.

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